molecular formula C18H20OS B1360542 3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone CAS No. 898780-01-3

3',4'-Dimethyl-3-(2-thiomethylphenyl)propiophenone

Cat. No.: B1360542
CAS No.: 898780-01-3
M. Wt: 284.4 g/mol
InChI Key: JWKWDGVSKJIMMU-UHFFFAOYSA-N
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Description

3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS. It is a derivative of propiophenone, characterized by the presence of dimethyl and thiomethyl groups attached to the phenyl rings. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone typically involves the reaction of 3’,4’-dimethylacetophenone with 2-thiomethylbenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and employing industrial-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets and pathways. The thiomethyl group can interact with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone
  • 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Uniqueness

3’,4’-Dimethyl-3-(2-thiomethylphenyl)propiophenone is unique due to the specific positioning of the dimethyl and thiomethyl groups, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-8-9-16(12-14(13)2)17(19)11-10-15-6-4-5-7-18(15)20-3/h4-9,12H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKWDGVSKJIMMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)CCC2=CC=CC=C2SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20644329
Record name 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898780-01-3
Record name 1-(3,4-Dimethylphenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20644329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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